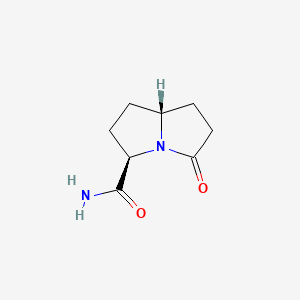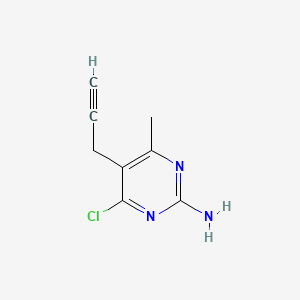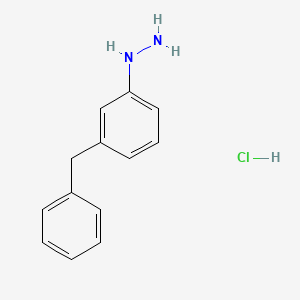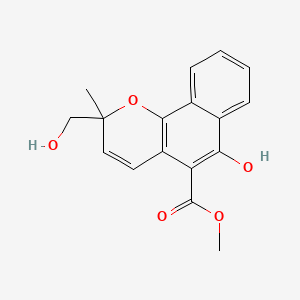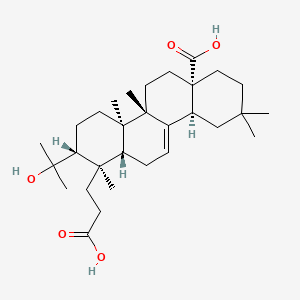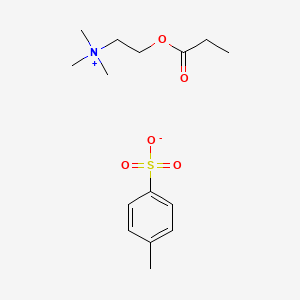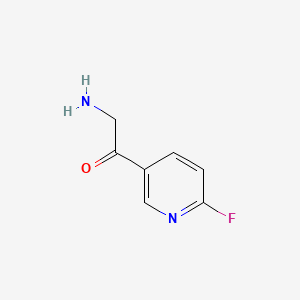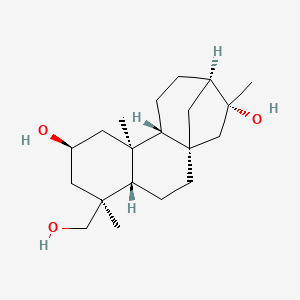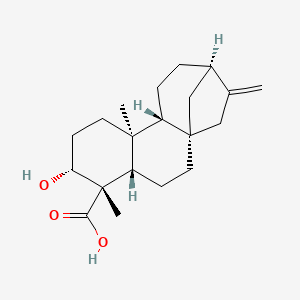
Taxachitriene A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxachitriene A is a bicyclic taxane diterpenoid that occurs naturally in the needles of Taxus chinensis. It has drawn interest due to its intriguing structure and potential biological activities .
Molecular Structure Analysis
The chemical structure of Taxachitriene A is characterized by its bicyclic framework. Unfortunately, detailed structural elucidation data is scarce in the literature. Researchers have primarily relied on spectral analysis and chemical derivatizations to confirm its structure .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Isolation and Structural Elucidation : Taxachitrienes A and B were first isolated from the needles of Taxus chinensis and are identified as bicyclic taxane diterpenoids. Taxachitriene A, in particular, has been proposed as a biogenetic precursor for taxanes (Fang et al., 1995).
Chemical Variants and Derivatives : Further research on Taxus chinensis var. mairei led to the discovery of new compounds related to Taxachitriene A, including variants like 5-(N,N-dimethyl-3'-phenylisoseryl)taxachitriene A, which were established using spectral methods (Shi et al., 1998).
Taxane Diterpenoids Exploration : A study on the needles of the Chinese yew, Taxus chinensis var. mairei, identified three novel and five known bicyclic 3,8-secotaxane diterpenoids. Among these, 2-deacetyltaxachitriene A was characterized, providing insights into the structural diversity of taxane diterpenoids (Shi, Oritani, Sugiyama, & Kiyota, 1998).
New Taxoids Discovery : In a study on the seeds of Taxus chinensis, two new taxoids were isolated along with other compounds, including taxuspine Z, taxin B, taxezopidine G, and taxachitriene A. This research expanded the understanding of taxoid structures (Chen, Chen, & Shen, 1999).
Antimitotic Agents and Cancer Treatment : The role of taxanes, including those related to Taxachitriene A, as antimitotic agents in cancer therapy has been extensively studied. These agents inhibit tubulin polymerization, making them effective in treating various cancers (Li & Sham, 2002).
Taxane Biosynthesis : Research on the transcriptome of Taxus species highlighted the significant expression of taxane biosynthetic genes in certain tissues, indicating the active production of taxanes like Taxachitriene A in specific parts of the plant (Hao et al., 2011).
Taxane-Induced Toxicities and Pharmacogenetics : Studies on taxane-induced toxicities, including those related to Taxachitriene A derivatives, have led to investigations into pharmacogenetic variations affecting individual susceptibility to adverse events in cancer therapy (Frederiks et al., 2015).
Natural Diversity in Taxane-Related Genes : A study focused on the natural diversity in genes related to taxanes, such as Taxachitriene A, within Taxus baccata populations. This research provides insights into the evolutionary pressures and selection shaping the diversity of taxol-related genes (Burgarella et al., 2012).
Propriétés
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWKQLSVHAYNO-KGEPRWODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124511123 | |
Q & A
Q1: What is Taxachitriene A and where is it found?
A1: Taxachitriene A is a bicyclic taxane diterpenoid originally isolated from the needles of the Chinese yew, Taxus chinensis var. mairei. [] This compound belongs to a larger family of taxanes, many of which exhibit notable biological activities.
Q2: What is the molecular formula and structure of Taxachitriene A?
A2: Taxachitriene A possesses the molecular formula C29H44O7. [] It features a unique bicyclic [9.3.1]pentadecatriene core structure, which distinguishes it from the more common tricyclic taxanes like paclitaxel (Taxol®). [] While the full spectroscopic data for Taxachitriene A is not provided in these abstracts, it is likely characterized using techniques like NMR spectroscopy and mass spectrometry.
Q3: Have any other compounds similar to Taxachitriene A been isolated from Taxus species?
A3: Yes, Taxachitriene B, a structurally related compound, was isolated alongside Taxachitriene A from Taxus chinensis. [, ] Additionally, several other bicyclic 3,8-secotaxane diterpenoids, such as canadensene and taxuspine derivatives, were also found in the same species. [] Researchers have identified various taxoids, including 2alpha-acetoxy-2',7-dideacetoxyaustrospicatine and decinnamoyltaxinine E, from the seeds of Taxus chinensis. [] This highlights the diverse array of taxane derivatives found within a single species.
Q4: Are there any studies focusing on the synthesis of Taxachitriene A or its analogs?
A4: While the provided abstracts do not mention the specific synthesis of Taxachitriene A, research has explored the creation of the bicyclo[9.3.1]pentadecatriene carbon skeleton found in taxachitrienes. [] This synthetic approach could potentially pave the way for the development of novel Taxachitriene A analogs for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

